2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid
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Overview
Description
2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid is a complex organic compound with the molecular formula C₁₂H₁₈O₄. It features a bicyclo[3.2.1]octane core, which is a common structural motif in many biologically active natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid typically involves the transformation of commercially available monoterpenes like carvone. The key steps in the synthetic route include an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . This method allows for the efficient construction of the bicyclo[3.2.1]octane system, which is then functionalized to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bicyclo[3.2.1]octane core can interact with enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
- 2-Azabicyclo[3.2.1]octane
Uniqueness
2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid is unique due to its specific bicyclo[3.2.1]octane core and the functional groups attached to it. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(5-methoxycarbonyl-1-bicyclo[3.2.1]octanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-16-10(15)12-4-2-3-11(8-12,5-6-12)7-9(13)14/h2-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAYIEIIPBVQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(CC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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